

cross-validation of analytical methods for Lamivudine determination

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Compound of Interest		
Compound Name:	Lamivudine-15N2,13C	
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A comparative guide to the cross-validation of analytical methods for the determination of Lamivudine, an antiretroviral drug used in the treatment of HIV/AIDS and Hepatitis B.[1][2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of common analytical techniques, their performance metrics, and detailed experimental protocols.

Comparative Performance of Analytical Methods

The selection of an analytical method for Lamivudine quantification depends on factors such as sensitivity, accuracy, cost, and the nature of the sample. High-Performance Liquid Chromatography (HPLC) is often considered the most robust method due to its high reproducibility and sensitivity, while UV-Visible Spectrophotometry offers a simpler and more economical alternative.[4][5] High-Performance Thin-Layer Chromatography (HPTLC) provides an advantage in terms of sample throughput.

The following table summarizes the key validation parameters for three widely used methods: UV-Visible Spectrophotometry, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).

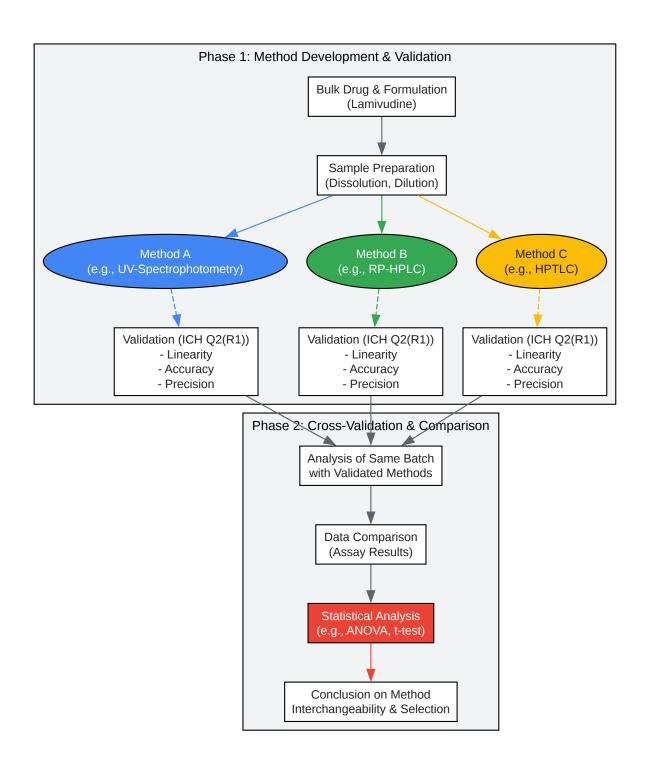


Parameter	UV-Visible Spectrophotometry	RP-HPLC	HPTLC
Linearity Range	2-12 μg/mL	2-12 μg/mL	2-12 μg/mL
Correlation Coefficient (r²)	0.9980	0.9993	0.9988
Limit of Detection (LOD)	0.0033 μg/mL	0.315 μg/mL	2.23 ng/spot
Limit of Quantification (LOQ)	0.010 μg/mL	0.945 μg/mL	7.90 ng/spot
Accuracy (% Recovery)	98.40–100.52%	99.27–101.18%	98.01–100.30%
Precision (% RSD)	< 2%	< 2%	< 2%
Detection Wavelength (λmax)	271 nm	271 nm	271 nm / 276 nm
Retention Time (Rt) / Rf Value	N/A	3.125 min	0.41 - 0.62

Experimental Workflow for Method Cross-Validation

The diagram below illustrates a typical workflow for the cross-validation of different analytical methods for Lamivudine determination. This process ensures that the chosen methods are suitable for their intended purpose and that their results are comparable.





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Caption: Workflow for cross-validation of analytical methods.



Detailed Experimental Protocols

The following protocols are based on validated methods reported in the literature for the determination of Lamivudine in bulk and pharmaceutical dosage forms.

UV-Visible Spectrophotometric Method

This method is simple, rapid, and economical for the routine quality control analysis of Lamivudine.

- Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
- Solvent: Methanol is commonly used as the solvent.
- Preparation of Standard Stock Solution: An accurately weighed 10 mg of Lamivudine is dissolved in methanol in a 100 mL volumetric flask and diluted to the mark to obtain a concentration of 100 μg/mL.
- Working Standard Solutions: Aliquots from the stock solution are further diluted with methanol to prepare working standards within the linear range (e.g., 5-20 µg/mL).
- Wavelength Determination (λmax): A working standard solution (e.g., 10 µg/mL) is scanned in the UV region (200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance, which is typically found at 270-271 nm.
- Analysis of Formulations: A quantity of powdered tablets equivalent to 10 mg of Lamivudine is extracted with methanol, sonicated, filtered, and diluted to a known concentration within the calibration range. The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC methods are highly specific, accurate, and suitable for stability-indicating assays.



- Instrumentation: An HPLC system equipped with a pump, autosampler, UV detector, and a C18 column (e.g., 250 mm × 4.6 mm, 5 μm particle size).
- Mobile Phase: A common mobile phase is a mixture of an organic solvent and an aqueous buffer. Examples include:
 - Methanol:Water (70:30 v/v)
 - Acetonitrile:Phosphate buffer pH 4 (85:15 v/v)
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection is performed at the λmax of Lamivudine, around 271 nm.
- Preparation of Solutions: Standard and sample solutions are prepared in the mobile phase or a suitable diluent like methanol.
- Chromatographic Conditions: The injection volume is typically 20 μL. The separation is carried out under isocratic conditions at ambient temperature. The retention time for Lamivudine is generally between 2.7 and 3.2 minutes under these conditions.
- Quantification: The concentration of Lamivudine is determined by comparing the peak area
 of the sample to that of a standard of known concentration.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it efficient for routine screening and quantification.

- Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.
- Mobile Phase: The choice of mobile phase is critical for achieving good separation.
 Examples include:
 - Chloroform:Methanol (8:2 v/v)
 - Toluene: Ethyl acetate: Methanol (4:4:2, v/v/v)



- Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands using an automated applicator.
- Development: The plate is developed in a twin-trough chamber saturated with the mobile phase vapor.
- Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer in absorbance mode at a wavelength of 271 nm or 276 nm.
- Quantification: The peak area of the densitogram is proportional to the concentration of Lamivudine in the spot. The Rf value for Lamivudine is typically around 0.41-0.49.

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